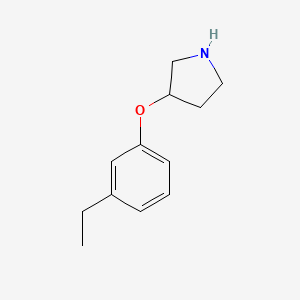

3-(3-Ethylphenoxy)pyrrolidine

Description

3-(3-Ethylphenoxy)pyrrolidine is a pyrrolidine derivative featuring a phenoxy substituent at the 3-position of the pyrrolidine ring, with an ethyl group at the meta position of the aromatic ring. Pyrrolidine derivatives are widely explored in medicinal chemistry due to their conformational rigidity and ability to modulate biological targets, such as G protein-coupled receptors (GPCRs) like the melanocortin-4 receptor (MC4R) .

Properties

IUPAC Name |

3-(3-ethylphenoxy)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-10-4-3-5-11(8-10)14-12-6-7-13-9-12/h3-5,8,12-13H,2,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVYAONAOWNYGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)OC2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(3-Ethylphenoxy)pyrrolidine typically involves the reaction of 3-ethylphenol with pyrrolidine under specific conditions. One common method is the nucleophilic substitution reaction where 3-ethylphenol is reacted with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general principles of organic synthesis and scale-up procedures would apply if industrial production were necessary.

Chemical Reactions Analysis

3-(3-Ethylphenoxy)pyrrolidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the ethylphenoxy group can be replaced by other nucleophiles under appropriate conditions

Common reagents and conditions used in these reactions include organic solvents (e.g., THF, DMF), bases (e.g., sodium hydride, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(3-Ethylphenoxy)pyrrolidine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: While not widely used in industrial applications, it serves as a valuable research tool in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-(3-Ethylphenoxy)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity. The ethylphenoxy group can enhance the compound’s binding affinity and specificity for certain targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The phenoxy group's substitution pattern significantly influences biological activity. Key analogs and their properties include:

Table 1: Impact of Aromatic Substituents on Pharmacological Profiles

Key Observations :

Modifications to the Pyrrolidine Core

Altering the pyrrolidine ring or its substituents impacts potency and selectivity:

Table 2: Pyrrolidine Core Modifications

Key Observations :

Stereochemical Considerations

Stereochemistry at the pyrrolidine ring critically affects receptor interaction:

- S,R vs. R,S Isomers : In MC4R ligands, the S,R configuration drives full agonism, while R,S isomers exhibit reduced cAMP production despite similar binding .

- 3-(3-Ethylphenoxy)pyrrolidine: If chiral, its stereochemical profile would require optimization to match the activity of high-affinity analogs like 4-chlorophenyl derivatives.

Biological Activity

3-(3-Ethylphenoxy)pyrrolidine is a synthetic compound characterized by a pyrrolidine ring substituted with a 3-ethylphenoxy group. This unique structure endows it with various biological activities, making it a subject of interest in pharmacological research. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.

Chemical Structure and Properties

The molecular formula for 3-(3-Ethylphenoxy)pyrrolidine is . The compound is classified as a hydrochloride salt, which enhances its stability and solubility in aqueous environments. The presence of the pyrrolidine ring contributes to its basicity and ability to participate in diverse chemical reactions.

The biological activity of 3-(3-Ethylphenoxy)pyrrolidine is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound's mechanism of action can be summarized as follows:

- Receptor Interaction : The phenoxy group enhances binding affinity to specific receptors, potentially modulating their activity.

- Enzyme Modulation : It may inhibit or activate enzymes involved in critical biological pathways, influencing processes such as inflammation and cell signaling.

Biological Activities

Research has identified several key biological activities associated with 3-(3-Ethylphenoxy)pyrrolidine:

- Antimicrobial Activity : Compounds with pyrrolidine structures have demonstrated antimicrobial properties against various pathogens.

- Antiviral Properties : Some studies suggest potential antiviral effects, particularly against viruses like HIV.

- Anti-inflammatory Effects : The compound has shown promise as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), which plays a crucial role in the inflammatory response.

Table 1: Biological Activities and Targets

| Biological Activity | Target | IC50 Value |

|---|---|---|

| mPGES-1 Inhibition | Prostaglandin E2 synthesis | 7 nM |

| Antimicrobial | Various bacterial strains | Varies |

| Antiviral | HIV | Varies |

Study on Anti-inflammatory Activity

A notable study evaluated the anti-inflammatory properties of 3-(3-Ethylphenoxy)pyrrolidine, focusing on its ability to inhibit mPGES-1. The results indicated that the compound significantly reduced prostaglandin E2 levels, suggesting its potential as a therapeutic agent for inflammatory diseases .

Antiviral Research

In another investigation, the antiviral activity of pyrrolidine derivatives was assessed against HIV. The study found that certain modifications to the pyrrolidine structure enhanced binding affinity to viral targets, indicating that 3-(3-Ethylphenoxy)pyrrolidine could be further explored for its antiviral potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.